Fozivudine tidoxil

Vue d'ensemble

Description

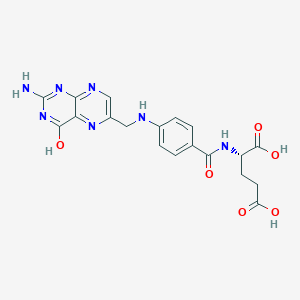

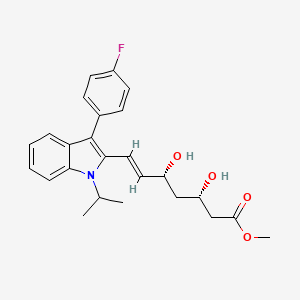

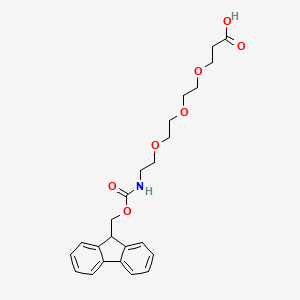

Fozivudine tidoxil est un conjugué de lipide thioéther et de zidovudine. Il s'agit d'un composé expérimental principalement étudié pour son potentiel d'utilisation dans le traitement des infections à VIH. Après l'absorption, il est scindé de manière intracellulaire en la fraction lipidique et en zidovudine-monophosphate, qui est ensuite phosphorylé en le métabolite actif zidovudine-triphosphate .

Applications De Recherche Scientifique

Mécanisme d'action

La fozivudine tidoxil exerce ses effets par le biais du mécanisme suivant :

Fractionnement intracellulaire : Après l'absorption, le composé est scindé de manière intracellulaire en la fraction lipidique et en zidovudine-monophosphate.

Phosphorylation : La zidovudine-monophosphate est ensuite phosphorylée en le métabolite actif zidovudine-triphosphate.

Cibles moléculaires : Le métabolite actif cible l'enzyme transcriptase inverse, inhibant la réplication virale.

Mécanisme D'action

Fozivudine tidoxil, also known as Fozivudine, is a compound that has been used in trials studying the treatment of HIV infections . This article will cover the mechanism of action of this compound, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound is a member of the nucleoside reverse transcriptase (RT) inhibitor (NRTI) family of drugs . These drugs are nucleoside analogs that incorporate into a growing DNA strand and bind viral RT, thus halting reverse transcription .

Mode of Action

This compound is metabolized in both resting and mitogen-stimulated human peripheral blood leukocyte cells . This suggests that the effect of Fozivudine against HIV is independent of thymidine kinase activity .

Biochemical Pathways

It is known that the compound interferes with the process of reverse transcription, a crucial step in the replication of retroviruses like hiv .

Result of Action

In a study using the feline immunodeficiency virus (FIV) model for HIV infection, infected cats were treated with this compound for six weeks, starting one day before infection . The study demonstrated a decrease in plasma- and cell-associated viremia at two weeks post-infection in Fozivudine-treated cats as compared to placebo-treated cats . There was no difference in viremia or cell counts between treated and untreated groups at all time points tested .

Action Environment

The concentrations in blood plasma and cerebrospinal fluid were comparable .

Analyse Biochimique

Biochemical Properties

Fozivudine Tidoxil is a pyrimidone, a class of organic compounds that contain a pyrimidine ring, which bears a ketone . In biochemical reactions, this compound interacts with enzymes such as Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs), specifically NPP1 and NPP3 . These enzymes cleave liponucleotides to produce a lipid moiety and a nucleoside-mono-phosphate, leading to specific enzymatic bio-activation and intracellular supply of the active principle .

Cellular Effects

This compound has been observed to have effects on various types of cells. In an in vitro study investigating intracellular metabolism, this compound was metabolised in both resting and mitogen-stimulated human peripheral blood leukocyte cells . The effect of this compound against HIV was found to be independent of thymidine kinase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its bio-activation by two enzymes, NPP1 and NPP3, into the lipid moiety and intracellularly Zidovudine-monophosphate (ZVD-MP), which is subsequently phosphorylated to the active metabolite, triphosphorylated Zidovudine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a phase I/II dose-escalating trial, three doses of this compound were administered for 1 week. Steady-state pharmacokinetics showed slightly higher plasma concentrations compared with levels after the first dose .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study with cats, this compound administration during the acute stage of Feline Immunodeficiency Virus infection decreased plasma and cell-associated viremia during the first 2 weeks of infection .

Metabolic Pathways

This compound is involved in metabolic pathways where it is bio-activated by two enzymes (NPP1 and NPP3) into the lipid moiety and intracellularly Zidovudine-monophosphate .

Méthodes De Préparation

La synthèse de la fozivudine tidoxil implique plusieurs étapes :

Préparation initiale : Le traitement du 2-décyloxy-3-(dodécylmercapto)-1-propanol par l'oxychlorure de phosphore en présence de triéthylamine produit l'ester dichlorophosphate intermédiaire.

Condensation : Cet intermédiaire est ensuite condensé avec la 3’-désoxy-3’-azidothymidine (AZT) pour produire l'ester phosphate diester cible après hydrolyse aqueuse.

Méthode alternative : Le diester titre peut également être obtenu par condensation catalysée par la phospholipase D de l'AZT avec l'ester monophosphate de choline.

Analyse Des Réactions Chimiques

La fozivudine tidoxil subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Il peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où différents groupes fonctionnels sont introduits.

Réactifs et conditions courants : Les réactifs courants comprennent l'oxychlorure de phosphore, la triéthylamine et la phospholipase D.

Comparaison Avec Des Composés Similaires

La fozivudine tidoxil est comparée à d'autres composés similaires tels que la zidovudine et la fosalvudine :

Les composés similaires comprennent :

- Zidovudine

- Fosalvudine

- Apricitabine

- Elvucitabine

Propriétés

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHARWXWOCPXCR-WELGVCPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931199 | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141790-23-0 | |

| Record name | Fozivudine tidoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fozivudine Tidoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOZIVUDINE TIDOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)

![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)